Cas no 869113-97-3 (6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester)

6,7-Dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester is a heterocyclic compound featuring a fused pyrroloimidazole core with an acetic acid ethyl ester substituent. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The ethyl ester group enhances solubility and reactivity, facilitating further functionalization. Its rigid bicyclic framework offers stability while maintaining reactivity at the imidazole and ester sites. The compound is valued for its potential in constructing complex molecules, including bioactive targets, due to its balanced lipophilicity and structural diversity. Suitable for controlled derivatization, it serves as a key building block in medicinal chemistry and material science.
6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester structure
869113-97-3 structure
Product Name:6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester
CAS No:869113-97-3
MF:C10H14N2O2
MW:194.230362415314
CID:1119789
PubChem ID:101769218
Update Time:2025-05-24

6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester
    • CS-0145385
    • SCHEMBL23090053
    • ethyl 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetate
    • 869113-97-3
    • WS-00352
    • ETHYL 2-(6,7-DIHYDRO-5H-PYRROLO[1,2-C]IMIDAZOL-1-YL)ACETATE
    • ethyl2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
    • E74173
    • Inchi: 1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3
    • InChI Key: PYAJNORUHNSHBI-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1=C2CCCN2C=N1)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 44.1Ų

6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM543766-1g
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
869113-97-3 95%+
1g
$1786 2023-01-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216025-100mg
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
869113-97-3 97%
100mg
¥2694.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216025-250mg
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
869113-97-3 97%
250mg
¥4968.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216025-500mg
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
869113-97-3 97%
500mg
¥7730.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216025-1g
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
869113-97-3 97%
1g
¥10764.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216025-5g
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
869113-97-3 97%
5g
¥29808.00 2024-04-27

6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester Related Literature

Additional information on 6,7-dihydro-5H-Pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester

6,7-Dihydro-5H-Pyrrolo[1,2-c]Imidazole-1-Acetic Acid Ethyl Ester: A Comprehensive Overview

6,7-Dihydro-5H-Pyrrolo[1,2-c]Imidazole-1-Acetic Acid Ethyl Ester (CAS No. 869113-97-3) is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and development. The CAS number 869113-97-3 uniquely identifies this compound in chemical databases, ensuring its precise identification and reference in scientific literature.

The molecular structure of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester is characterized by a fused ring system consisting of a pyrrole and an imidazole moiety. The presence of the acetic acid ethyl ester group introduces additional functional diversity to the molecule, potentially influencing its pharmacokinetic properties. Recent studies have highlighted the importance of such structural features in modulating biological activity, particularly in receptor binding and enzyme inhibition.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives, including the ethyl ester form. Researchers have employed various methodologies, such as cyclization reactions and cross-coupling techniques, to construct the core heterocyclic framework. These methods not only enhance the scalability of production but also pave the way for further structural modifications to optimize biological activity.

In terms of pharmacological applications, 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester has shown promise as a potential lead compound for drug development. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and neurodegenerative diseases. For instance, this compound has exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are central to prostaglandin biosynthesis.

Moreover, the ethyl ester group in this compound plays a crucial role in its bioavailability. Esterification often enhances the lipophilicity of a molecule, facilitating its absorption across biological membranes. This characteristic makes 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives attractive candidates for oral drug delivery systems. However, further research is required to evaluate their metabolic stability and potential for off-target effects.

Recent computational studies have employed molecular docking techniques to investigate the binding interactions of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives with various therapeutic targets. These studies have provided valuable insights into the molecular determinants of binding affinity and selectivity. For example, specific hydrogen bonding patterns and hydrophobic interactions have been identified as critical factors influencing receptor engagement.

In conclusion, 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-acetic acid ethyl ester (CAS No. 869113-97-3) represents a compelling example of how structural diversity can be leveraged to design novel therapeutic agents. Its unique chemical architecture and promising pharmacological profile underscore its potential as a lead compound for future drug development efforts. Continued research into its synthesis, biological activity, and pharmacokinetics will undoubtedly contribute to advancing our understanding of this compound's therapeutic applications.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.